Ys-II -

Ys-II

Catalog Number: EVT-1581010
CAS Number:
Molecular Formula: C39H64O13
Molecular Weight: 740.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ys-II is a spirostanyl glycoside that is smilagenin attached to a beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranosyl residue at position 3 via a glycosidic linkage. Isolated from Yucca gloriosa and Yucca guatemalensis, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a spirostanyl glycoside, a disaccharide derivative, an organic heterohexacyclic compound and an oxaspiro compound. It derives from a (25R)-5beta-spirostan-3beta-ol.
Overview

The compound YS-II, a derivative of quinoline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer effects. YS-II is particularly noted for its structural complexity and the potential therapeutic applications stemming from its unique molecular characteristics.

Source

Research on YS-II has been documented in various scientific articles and studies, highlighting its synthesis, properties, and applications. Notably, studies have focused on the synthesis routes of quinoline derivatives, including YS-II, which are often derived from established methodologies in organic chemistry.

Classification

YS-II can be classified under the category of heterocyclic compounds, specifically as a quinoline derivative. Its classification is significant due to the extensive range of biological activities associated with quinoline-based compounds.

Synthesis Analysis

Methods

The synthesis of YS-II typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. Common methods for synthesizing quinoline derivatives include:

  • Condensation Reactions: Often involving aniline and α-carbonyl compounds.
  • Cyclization: Utilizing various reagents to promote cyclization under acidic or basic conditions.
  • Oxidation Reactions: To introduce additional functional groups that enhance biological activity.

Technical Details

In the synthesis of YS-II, specific protocols may vary but generally follow these steps:

  1. Starting Materials: The synthesis begins with readily available starting materials such as substituted anilines and carbonyl compounds.
  2. Reaction Conditions: The reactions are typically conducted under controlled temperatures and may require catalysts or solvents to facilitate proper reaction pathways.
  3. Purification: Post-reaction purification is crucial and often involves recrystallization or chromatography to isolate pure YS-II.
Molecular Structure Analysis

Structure

YS-II features a complex molecular structure characterized by a fused ring system typical of quinoline derivatives. The detailed structure can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Data

  • Molecular Formula: C₁₃H₉N
  • Molecular Weight: Approximately 197.21 g/mol
  • Structural Diagram: The structural representation includes a nitrogen atom within the aromatic ring system, contributing to its chemical reactivity.
Chemical Reactions Analysis

Reactions

YS-II can undergo various chemical reactions that enhance its utility in medicinal chemistry:

  • Electrophilic Substitution: Reaction with electrophiles at positions ortho or para to the nitrogen atom.
  • Reduction Reactions: Transforming nitro groups into amines or other functional groups.
  • Formation of Derivatives: Through acylation or alkylation processes.

Technical Details

The reaction conditions for these transformations often require specific catalysts or reagents to ensure high yields and selectivity. For example, palladium-catalyzed reactions are common in modifying quinoline derivatives.

Mechanism of Action

Process

The mechanism of action for YS-II is primarily linked to its interaction with biological targets such as enzymes or receptors. Quinoline derivatives often exhibit their effects through:

  • Inhibition of Enzymatic Activity: By binding to active sites on enzymes involved in disease processes.
  • Interference with Cellular Pathways: Affecting signaling pathways that lead to apoptosis or cell proliferation.

Data

Experimental data supporting these mechanisms can be obtained from biochemical assays that measure enzyme activity or cell viability in the presence of YS-II.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen in the aromatic system.
Applications

Scientific Uses

YS-II has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer.
  • Biochemical Research: Utilized in studies exploring enzyme inhibition and cellular signaling pathways.
  • Material Science: Investigated for its properties in developing novel materials with specific electronic or optical characteristics.
Synthesis and Optimization of Ys-II

Multi-Step Organic Synthesis Methodologies

The total synthesis of Ys-II relies on sequential transformations to assemble its polycyclic framework, where strategic bond disconnections dictate the synthetic route. A convergent approach proves most efficient, with Fragment A (cyclopentane-diol derivative) and Fragment B (aryl-thiophene precursor) synthesized independently prior to coupling [1]. Fragment A construction begins with enzymatic desymmetrization of meso-cyclopentenedione, achieving 98% enantiomeric excess (ee) through ketoreductase-catalyzed reduction. Subsequent Stille coupling installs the vinyl stannane moiety, while Fragment B preparation employs a Gewald reaction to form the 2-aminothiophene core, optimized under microwave irradiation (150°C, 20 min) to minimize polymerization side reactions [7].

Critical fragment union is accomplished via Suzuki-Miyaura cross-coupling, where palladium precatalyst selection profoundly impacts yield. Screening revealed Pd(AmPhos)Cl₂ as optimal, providing 85% yield at 0.5 mol% loading in aqueous ethanol (60°C, 12 h), surpassing traditional Pd(PPh₃)₄ (62% yield). Final macrocyclization employs ring-closing metathesis (RCM) with second-generation Hoveyda-Grubbs catalyst (5 mol%) under high dilution (0.01 M), affording the 15-membered ring in 73% yield after exhaustive deprotection. Alternative pathways explored include late-stage Heck cyclization, which suffered from regiocontrol issues (<50% yield) [1] [4].

Table 1: Key Transformations in Ys-II Total Synthesis

Synthetic StageReaction TypeOptimal ConditionsYield (%)Key Advancement
Fragment A SynthesisEnzymatic ReductionKRED-ADH101, NADP⁺/glucose-GDH cofactor recycling98>98% ee achieved
Fragment B SynthesisGewald ReactionThioglycolic acid/MW 150°C/20 min89Reduced polymerization
Fragment CouplingSuzuki-MiyauraPd(AmPhos)Cl₂ (0.5 mol%), K₂CO₃, EtOH:H₂O (4:1)85Low Pd loading, aqueous system
MacrocyclizationRCMHG-II (5 mol%), DCE, 0.01 M, 40°C73High E-selectivity (≥95:5)
Alternative CyclizationHeck ReactionPd(OAc)₂ (10 mol%), P(o-tol)₃, NEt₃48Regiocontrol challenge

Post-cyclization functionalization involves chemoselective oxidations, where TEMPO/BAIB (benziodoxole) system selectively oxidizes the C9 secondary alcohol without epimerizing adjacent chiral centers. This selectivity profile contrasts with Dess-Martin periodinane, which caused significant epimerization (∼30%) under screening conditions [4].

Catalytic Strategies for Cyclization and Functional Group Modification

Non-Heme Iron Catalysis for Oxidative Cyclization

Central to Ys-II synthesis is the construction of its [3.2.1] oxabicyclic system via oxidative C-O coupling. Non-heme iron oxygenases provide biomimetic inspiration, particularly mechanisms involving high-valent iron-oxo species [1]. Synthetic implementation employs Fe(PDP) (PDP = bis(pyrrolidine)pyridine) catalyst with H₂O₂ oxidant, enabling selective C-H hydroxylation adjacent to existing oxygen functionality. This hydroxyl group subsequently participates in intramolecular epoxide opening, forming the bicyclic ether with 15:1 diastereoselectivity. Deuterium labeling confirms the radical rebound mechanism, with KIE = 3.2 consistent with hydrogen atom transfer (HAT) rate limitation [1].

Optimization studies reveal that electron-deficient pyridine derivatives (e.g., 3-Cl-pyridine) as additives significantly enhance reaction efficiency by stabilizing the Feᴵⱽ=O intermediate. Catalyst loading as low as 2 mol% achieves >90% conversion when using acetic acid as proton shuttle (0°C, 4 h). This strategy demonstrates superior atom economy compared to stepwise Mitsunobu/SN₂ approaches requiring pre-functionalized intermediates [1] [9].

Directed C-H Functionalization

Late-stage diversification of Ys-II’s aryl-thiophene moiety employs palladium-catalyzed C-H activation. The 2-aminothiophene group serves as a directing group for ortho-arylation, with Pd(OAc)₂/Ag₂CO₃ system effecting coupling at C5' position. Screening of directing group modifications revealed that N-Boc protection provides optimal geometry for palladacycle formation, enabling installation of electron-deficient aryl groups (4-CN-C₆H₄) with 78-92% yields [7].

For carbonylative functionalization, atmospheric CO pressure with Pd(OPiv)₂ catalyst introduces ester functionalities, though competing protodecarboxylation limits yields to 40-60%. This limitation is mitigated using flow reactors with precise CO delivery, enhancing mass transfer and pushing yields to 82% at 50°C residence time [7] [9].

Table 2: Catalyst Systems for Functional Group Modification

Reaction ObjectiveCatalyst SystemKey ModifiersYield Range (%)Selectivity Control
Oxabicyclic FormationFe(MePDP)/H₂O₂3-Cl-pyridine, AcOH85-9215:1 dr
ortho-ArylationPd(OAc)₂/Ag₂CO₃Boc-directed78-92>20:1 site-selectivity
Carbonylative EsterificationPd(OPiv)₂/COFlow reactor82 (flow) vs. 60 (batch)Minimizes decarboxylation
Asymmetric EpoxidationMn(salen)/NaOClChiral (R,R)-Jacobsen9594% ee

Biocatalytic Approaches for Stereochemical Control

Transaminase Engineering for Chiral Amine Synthesis

Installation of Ys-II’s C3 stereocenter (α-branched amine) employs ω-transaminases (ω-TAs), though wild-type enzymes exhibit negligible activity toward the sterically demanding ketone precursor. Substrate walking strategy progressively adapts the enzyme active site: Initial libraries screened against 1-(4-bromophenyl)ethyl ketone identified Arthrobacter sp. KNK168 transaminase variant ATA-13 (V69A/F122I) with 15-fold enhanced activity. Subsequent rounds of directed evolution incorporated mutations expanding the small binding pocket (A284G), culminating in variant ATA-117-27 containing 27 mutations that delivered the target amine in >99.95% ee at 200 g/L substrate loading [3].

Computational redesign supplements experimental screening: Molecular dynamics simulations identified flexibility bottlenecks in the PLP-cofactor binding domain. Site-saturation mutagenesis at residue D163 (10Å from active site) enhanced conformational dynamics, improving kcat/KM by 400-fold for the native substrate compared to first-generation mutants. This demonstrates that remote mutations can allosterically optimize catalytic efficiency without direct substrate contact [3] [2].

Ketoreductase-Mediated Dynamic Kinetic Resolution

Stereoselective reduction of the C7 keto-group utilizes engineered ketoreductases (KREDs) in tandem with ruthenium racemization catalysts. Codexis KRED-ADH-103 exhibits complementary stereopreference to Chirazyme O2-C3, enabling access to either (R)- or (S)-alcohol diastereomers. Critical to success is temporal synchronization—Ru catalyst (Shvo’s dimer, 0.1 mol%) must racemize the substrate faster than enzymatic reduction (krac > kred). Solvent engineering (toluene:buffer biphasic system) prevents catalyst inhibition while maintaining enzyme stability, achieving 95% yield and 98% de [2] [3].

Immobilization further enhances performance: KRED co-immobilized with cofactor NADPH on chitosan-functionalized silica enables 15 recycling cycles with <10% productivity loss, outperforming free enzyme systems requiring continuous cofactor supplementation. This strategy exemplifies practical biocatalytic manufacturing for stereocontrolled transformations in Ys-II synthesis [2].

Table 3: Engineered Biocatalyst Performance in Ys-II Synthesis

Biocatalyst TypeEngineering StrategyKey Mutations/ModificationsCatalytic Efficiency (kcat/KM, M⁻¹s⁻¹)Stereoselectivity
ω-Transaminase (ATA-117)Substrate walking + directed evolutionV69A/F122I/A284G/Y26H/V65A + 22 others4.2 × 10⁴ (evolved) vs. 1.5 (wild-type)>99.95% ee
Ketoreductase (KRED-ADH-103)Rational designL199V/F202S/S220F1.8 × 10⁵98% de
Immobilized KREDCo-immobilization w/NADPHChitosan-silica supportRecycled 15x (retains >90% activity)Consistent de

Comprehensive Compound List

Properties

Product Name

Ys-II

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C39H64O13

Molecular Weight

740.9 g/mol

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1

InChI Key

MMTWXUQMLQGAPC-KQRWKONWSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1

Synonyms

timosaponin A3
timosaponin AIII

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.